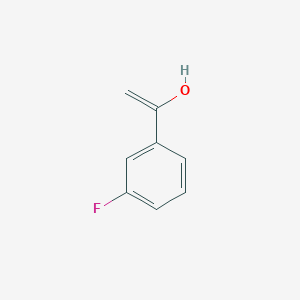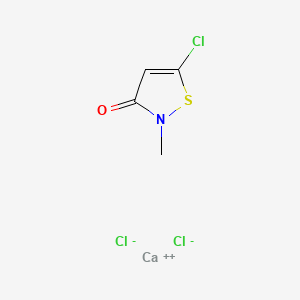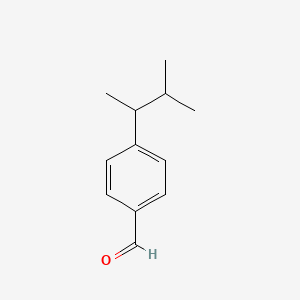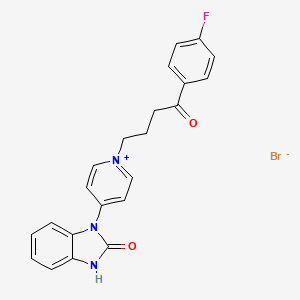
BENZYDAMINE_met010
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Benzydamine can be synthesized through the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to give the N-nitroso derivative. This is then reduced by sodium thiosulfate to produce a transient hydrazine, which undergoes spontaneous internal hydrazide formation .
Industrial Production Methods
The industrial production of benzydamine typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The process includes the separation of benzydamine hydrochloride and its impurities using a Gemini C18 column with acetonitrile-methanol-ammonium carbonate buffer as the mobile phase .
化学反応の分析
Types of Reactions
Benzydamine undergoes various chemical reactions, including:
Oxidation: Benzydamine can be oxidized to form different metabolites.
Reduction: The reduction of benzydamine involves the conversion of the N-nitroso derivative to hydrazine.
Substitution: Benzydamine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium thiosulfate is commonly used for the reduction of the N-nitroso derivative.
Substitution: Strong nucleophiles such as sodium hydride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of benzydamine, which can have different pharmacological properties .
科学的研究の応用
Benzydamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of indazole derivatives.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used in the treatment of inflammatory conditions, pain relief, and as a local anaesthetic.
Industry: Employed in the formulation of oral rinses, sprays, and topical creams for pain and inflammation relief
作用機序
Benzydamine exerts its effects by inhibiting the synthesis of pro-inflammatory cytokines such as tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It selectively binds to inflamed tissues and inhibits the release of pro-inflammatory mediators without significantly affecting other cytokines . This mechanism is distinct from traditional NSAIDs, which typically inhibit cyclooxygenase enzymes .
類似化合物との比較
Similar Compounds
Ibuprofen: Another NSAID with anti-inflammatory and analgesic properties.
Diclofenac: A widely used NSAID for pain and inflammation.
Ketoprofen: Known for its anti-inflammatory and analgesic effects.
Uniqueness
Benzydamine is unique in its ability to selectively bind to inflamed tissues and inhibit specific pro-inflammatory cytokines without affecting other cytokines. This selective action reduces the risk of systemic side effects commonly associated with other NSAIDs .
特性
CAS番号 |
32852-16-7 |
|---|---|
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC名 |
3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H21N3O/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15/h2-6,8-11,19H,7,12-14H2,1H3 |
InChIキー |
GHSWAWCBZHYVJJ-UHFFFAOYSA-N |
正規SMILES |
CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)







![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)
